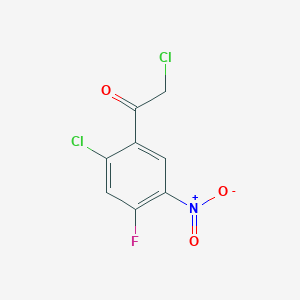![molecular formula C20H21ClN2O2 B12951265 Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural framework. Spiro compounds, characterized by their rigid three-dimensional structures, are of significant interest in medicinal chemistry due to their potential biological activities . This compound, in particular, is notable for its spiro[indoline-3,4’-piperidine] core, which is fused with a benzyl group and a carboxylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media . This reaction is catalyzed by various agents, including p-TSA (para-toluenesulfonic acid), and often proceeds under mild and neutral conditions, resulting in high yields and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of environmentally benign solvents like water is preferred to minimize environmental impact. Additionally, the process may be optimized for higher efficiency and yield through the use of advanced catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: Another spirocyclic compound with a similar core structure but different substituents.
Spirooxindole: A spirocyclic compound with an oxindole core, known for its biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry.
Uniqueness
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a spiro[indoline-3,4’-piperidine] core with a benzyl group and a carboxylate moiety.
Eigenschaften
Molekularformel |
C20H21ClN2O2 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
benzyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
InChI-Schlüssel |
NLGZJNKOOHCSPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CNC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


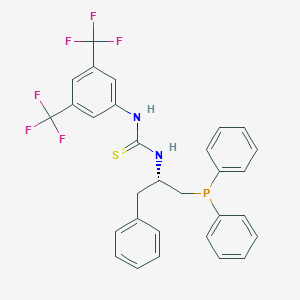
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
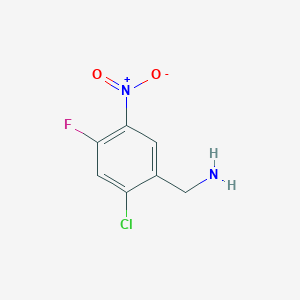
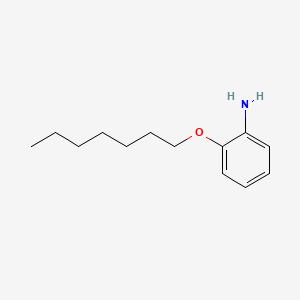
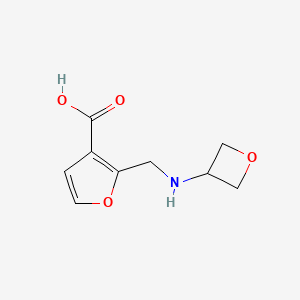
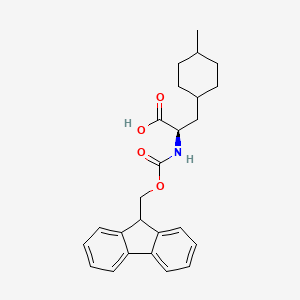
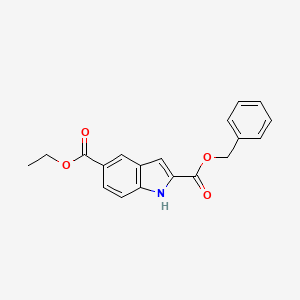

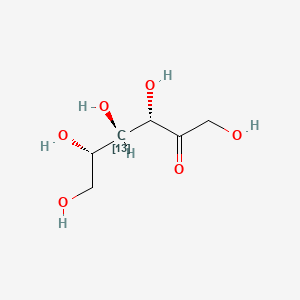
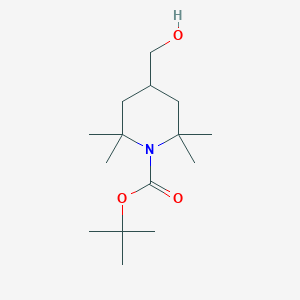
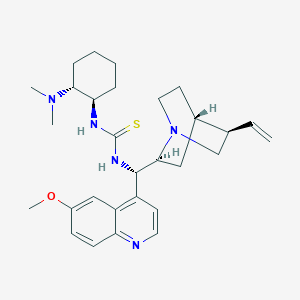
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
